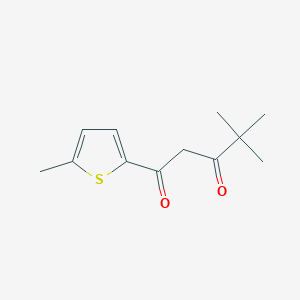

4,4-Dimethyl-1-(5-methylthiophen-2-yl)pentane-1,3-dione

Description

Properties

Molecular Formula |

C12H16O2S |

|---|---|

Molecular Weight |

224.32 g/mol |

IUPAC Name |

4,4-dimethyl-1-(5-methylthiophen-2-yl)pentane-1,3-dione |

InChI |

InChI=1S/C12H16O2S/c1-8-5-6-10(15-8)9(13)7-11(14)12(2,3)4/h5-6H,7H2,1-4H3 |

InChI Key |

OILFTDAJEOZLHC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(S1)C(=O)CC(=O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-1-(5-methylthiophen-2-yl)pentane-1,3-dione typically involves the reaction of 5-methylthiophene-2-carboxylic acid with appropriate reagents to introduce the 4,4-dimethylpentane-1,3-dione moiety. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields .

Industrial Production Methods

In an industrial setting, the production of 4,4-Dimethyl-1-(5-methylthiophen-2-yl)pentane-1,3-dione may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification and crystallization to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1-(5-methylthiophen-2-yl)pentane-1,3-dione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

4,4-Dimethyl-1-(5-methylthiophen-2-yl)pentane-1,3-dione has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1-(5-methylthiophen-2-yl)pentane-1,3-dione involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include other thiophene derivatives such as:

- 4-(1-(3-chlorobenzo[b]thiophene-2-carbonyl)-1H-indol-3-yl)-7,7-dimethyl-3,4,7,8-tetrahydroquinazoline-2,5(1H,6H)dione

- Tipepidine

- Tiquizium Bromide

- Timepidium Bromide

- Dorzolamide

- Tioconazole

- Citizolam

- Sertaconazole Nitrate

- Benocyclidine

Uniqueness

4,4-Dimethyl-1-(5-methylthiophen-2-yl)pentane-1,3-dione is unique due to its specific structural features, which confer distinct chemical and biological properties.

Biological Activity

4,4-Dimethyl-1-(5-methylthiophen-2-yl)pentane-1,3-dione (CAS Number: 1040075-87-3) is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including its mechanisms, effects on various biological systems, and relevant research findings.

- Molecular Formula : C10H12O2S

- Molecular Weight : 196.26 g/mol

- Structure : The compound features a pentane backbone with two methyl groups and a thiophene ring, contributing to its unique properties.

Biological Activity Overview

Research into the biological activity of 4,4-Dimethyl-1-(5-methylthiophen-2-yl)pentane-1,3-dione indicates several potential applications:

Antimicrobial Properties

Compounds with similar structural motifs have been screened for antimicrobial activity. For instance, derivatives of thiazolidine diones have demonstrated significant antibacterial effects against various strains of bacteria such as Escherichia coli and Staphylococcus aureus . Although specific studies on 4,4-Dimethyl-1-(5-methylthiophen-2-yl)pentane-1,3-dione are scarce, the presence of the thiophene ring may enhance its interaction with microbial membranes.

In Vitro Studies

In vitro studies on related compounds indicate that modifications in the thiophene structure can lead to enhanced biological activities. For example:

- PTP1B Inhibition : A related compound demonstrated significant inhibition of PTP1B in HepG2 cells, alleviating insulin resistance induced by palmitic acid .

Cytotoxicity and Cancer Research

Research into the cytotoxicity of similar compounds has shown that they can induce apoptosis in cancer cell lines. For instance:

- Compounds derived from thiazolidine diones exhibited higher toxicity against gastric adenocarcinoma cells compared to standard treatments like Paclitaxel . This suggests potential for developing anticancer agents based on structural analogs of 4,4-Dimethyl-1-(5-methylthiophen-2-yl)pentane-1,3-dione.

Data Table: Summary of Biological Activities

| Activity Type | Compound/Reference | IC50/Effect | Notes |

|---|---|---|---|

| PTP1B Inhibition | Related Compounds | IC50 = 0.41 - 4.68 μM | Potential for antidiabetic applications |

| Antibacterial | Thiazolidine Derivatives | Variable | Effective against E. coli and S. aureus |

| Cytotoxicity | Thiazolidine Diones | Higher than Paclitaxel | Induces apoptosis in cancer cell lines |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,4-Dimethyl-1-(5-methylthiophen-2-yl)pentane-1,3-dione, and how can reaction conditions be optimized for high yields?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation between 5-methylthiophene-2-carbaldehyde and 4,4-dimethylpentane-1,3-dione under basic conditions (e.g., NaOH/ethanol). Key parameters include temperature control (60–80°C), stoichiometric excess of the diketone to drive the reaction, and purification via column chromatography using hexane/ethyl acetate gradients. Monitoring via thin-layer chromatography (TLC) ensures intermediate isolation. Purity is confirmed by melting point analysis and HPLC (>95% purity) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of synthesized 4,4-Dimethyl-1-(5-methylthiophen-2-yl)pentane-1,3-dione?

- Methodological Answer :

- ¹H NMR : The thiophene proton signals (δ 6.8–7.2 ppm) and methyl groups (δ 1.2–1.4 ppm for dimethyl, δ 2.4 ppm for thiophene-CH₃) confirm substituent positions.

- ¹³C NMR : Carbonyl carbons (δ 190–210 ppm) and thiophene ring carbons (δ 120–140 ppm) validate the diketone-thiophene backbone.

- IR : Strong C=O stretches (~1700 cm⁻¹) and C-S vibrations (~680 cm⁻¹) are diagnostic. Compare with computational spectra (DFT) for validation .

Q. What are the key stability considerations for storing this compound, and how can degradation be minimized?

- Methodological Answer : Store under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Avoid prolonged exposure to moisture or oxidizing agents. Monitor stability via periodic HPLC analysis. Use stabilizers like BHT (butylated hydroxytoluene) for long-term storage if reactive intermediates are present .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties and reactivity of 4,4-Dimethyl-1-(5-methylthiophen-2-yl)pentane-1,3-dione?

- Methodological Answer : Use hybrid functionals (e.g., B3LYP) with a 6-311G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO), dipole moments, and electrostatic potential surfaces. Analyze charge distribution on the thiophene ring and diketone groups to predict nucleophilic/electrophilic sites. Validate against experimental UV-Vis and cyclic voltammetry data .

Q. What crystallographic strategies are effective for resolving the solid-state structure of this compound, particularly regarding thiophene ring puckering?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement. Define the thiophene ring puckering amplitude (q) and phase angle (φ) via Cremer-Pople coordinates. Address disorder using split-site refinement and rigid-bond restraints. High-resolution data (≤0.8 Å) is critical for accurate thermal parameter modeling .

Q. How can structure-activity relationship (SAR) studies elucidate the biological potential of this compound?

- Methodological Answer : Perform biochemical assays (e.g., enzyme inhibition, receptor binding) on derivatives with modified thiophene substituents or diketone chain lengths. Use molecular docking (AutoDock Vina) to simulate interactions with target proteins (e.g., kinases). Corrogate SAR data with computational ADMET predictions (SwissADME) to prioritize candidates .

Q. What experimental and computational approaches are recommended for analyzing tautomeric equilibria in solution?

- Methodological Answer : Use dynamic NMR (DNMR) at variable temperatures to detect keto-enol tautomerization. Complement with DFT calculations (solvent model: SMD) to estimate energy barriers and tautomer populations. Compare ¹H NMR chemical shifts of enolic protons (δ 12–15 ppm) with computed values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.